Sophoranone
Overview
Description
Sophoranone is a bioactive component derived from traditional Chinese medicine, particularly found in the roots of Sophora species like Sophora tonkinensis and Sophora subprostrata. It has garnered interest due to its various pharmacological activities, including potent anti-cancer properties. Sophoranone has been studied for its impact on human leukemia cells, where it has been observed to induce apoptosis through mechanisms involving the formation of reactive oxygen species and the opening of mitochondrial permeability transition pores (Kajimoto et al., 2002). This compound's synthesis, molecular structure, chemical reactions, and properties are of significant interest to researchers due to its therapeutic potential.
Synthesis Analysis
The synthesis of Sophoranone involves the extraction and purification from natural sources, notably the roots of Sophora species. Initially identified through screening for apoptosis-inducing activity in human leukemia cells, Sophoranone was isolated alongside other flavonoids from methanol extracts of these roots. The synthetic approaches focus on isolating and characterizing Sophoranone to understand its chemical nature and potential applications in medicine (Komatsu et al., 1970).
Molecular Structure Analysis
Sophoranone, identified through detailed chemical analysis, is classified among flavonoids, with specific structural features contributing to its bioactivity. Its molecular structure, characterized by spectral analysis and chemical data, reveals a compound with significant biological relevance, especially in inducing apoptosis in cancer cells. The understanding of its structure aids in exploring synthetic analogs and derivatives with enhanced activity or reduced toxicity (Komatsu et al., 1970).
Chemical Reactions and Properties
Sophoranone exhibits a strong ability to interact with cellular components, leading to the induction of apoptosis in cancer cells. Its action involves the early stages of treatment, where it promotes reactive oxygen species formation and triggers mitochondrial dysfunction by opening permeability transition pores. These interactions underscore Sophoranone's potential as a therapeutic agent, with its chemical properties closely linked to its biological effects (Kajimoto et al., 2002).
Physical Properties Analysis
While specific details on Sophoranone's physical properties such as solubility, melting point, and crystalline structure are not directly provided, these aspects are crucial for its formulation and delivery as a therapeutic agent. The solubility in particular mediums and stability under various conditions would be significant for its application in drug development processes.
Chemical Properties Analysis
Sophoranone's chemical properties, including its reactivity with other compounds and stability, are vital for understanding its pharmacological potential. Its interaction with cellular enzymes, particularly those involved in apoptosis and cancer cell proliferation, highlights its therapeutic relevance. Additionally, the lack of correlation between in vitro and in vivo studies due to its poor absorption and high plasma protein binding suggests challenges in its clinical application that need to be addressed (Zheng et al., 2020).
Scientific Research Applications
In Vitro and In Vivo Effects on CYP Enzymes
- Sophoranone (SPN), a bioactive component of Sophora tonkinensis, has been studied for its inhibitory potential against major CYP enzymes. It demonstrated strong inhibition of CYP2C9 in vitro but not in vivo, attributed to its low oral absorption and high plasma protein binding, which impacts its clinical use (Zheng et al., 2020).
Apoptosis Induction in Leukemia Cells
- Sophoranone, isolated from Sophora subprostrata, induces apoptosis in human leukemia U937 cells. This occurs through the formation of reactive oxygen species and opening of mitochondrial permeability transition pores, suggesting its potential as an anticancer agent (Kajimoto et al., 2002).
Promotion of Muscle Cell Differentiation
- Flavonoids sophoranone have been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits. This suggests its application in the functional repair of extraocular muscles, offering a potential therapeutic avenue for paralytic strabismus (Xia et al., 2020).
Pharmacokinetic Study
- Sophoranone's pharmacokinetic properties were investigated in a study focusing on its simultaneous determination with other compounds in rat plasma. This research provides insights into its bioavailability and metabolism, critical for its clinical application (Yoo et al., 2014).
Antioxidant and Anti-Inflammatory Effects
- Sophoricoside, a related compound, has shown effects on the reproductive system and potential antioxidant and anti-inflammatory activities. Studies have explored its mechanisms and potential applications in various conditions, like acute lung injury and metabolic disorders (Zhou et al., 2014), (Lee et al., 2013).
Future Directions
Sophoranone has been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits . This suggests that sophoranone may provide a safe and effective means to promote repair of damaged extraocular muscles . Future work involving the potential use of sophoranone in the treatment of strabismus will require investigation into such issues as changes in muscle lengths, muscle fiber size, muscle force, and other compensatory extraocular biomechanics .
properties
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRBKNYXPSDO-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331625 | |
Record name | Sophoranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoranone | |
CAS RN |
23057-55-8 | |
Record name | Sophoranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sophoranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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